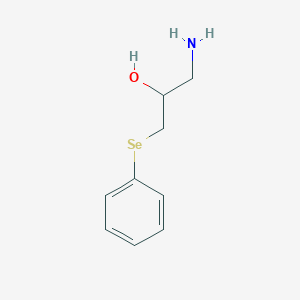
1-Amino-3-(phenylselanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(phenylselanyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, with a phenylselanyl group (-SePh) attached to the second carbon. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Amino-3-(phenylselanyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with sodium phenylselenide, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(phenylselanyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-3-(phenylselanyl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(phenylselanyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can modulate the activity of these targets, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
1-Amino-3-(phenylselanyl)propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: Lacks the phenylselanyl group, resulting in different chemical and biological properties.
3-Aminopropan-1-ol: Has the amino group on the third carbon, leading to variations in reactivity and applications.
Phenylselenyl alcohols: Compounds with similar phenylselanyl groups but different carbon chain lengths and functional groups
Properties
CAS No. |
90155-93-4 |
|---|---|
Molecular Formula |
C9H13NOSe |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
1-amino-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H13NOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 |
InChI Key |
SVOWLIAGKMLMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


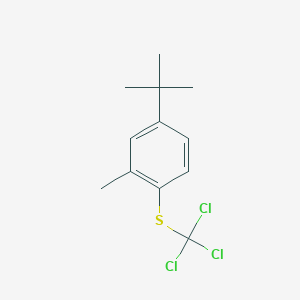
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
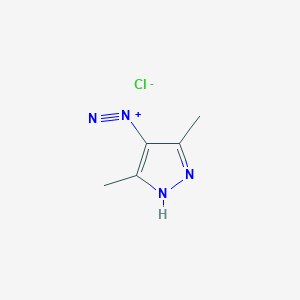

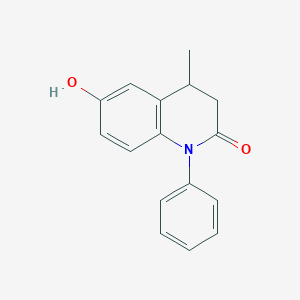

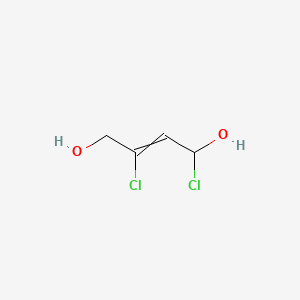

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
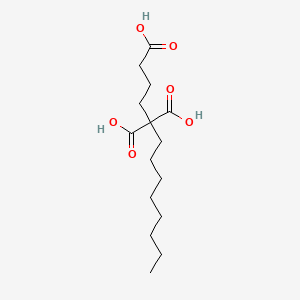
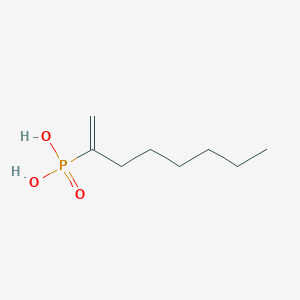
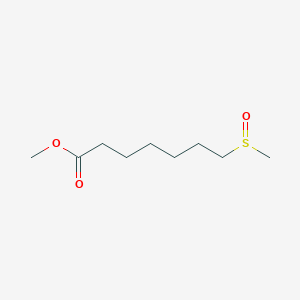
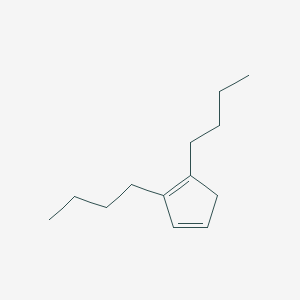
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
